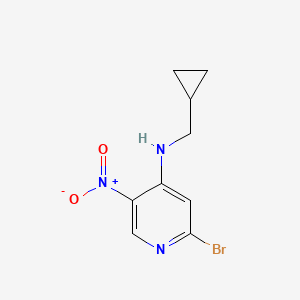

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine

Descripción

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is a brominated and nitrated pyridine derivative featuring a cyclopropylmethylamine substituent at the 4-position. Its molecular formula is C₉H₁₀BrN₃O₂, with a molecular weight of 288.10 g/mol. The compound’s structure combines electron-withdrawing groups (bromo and nitro) and a sterically compact cyclopropylmethyl group, making it a candidate for exploration in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C9H10BrN3O2 |

|---|---|

Peso molecular |

272.10 g/mol |

Nombre IUPAC |

2-bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine |

InChI |

InChI=1S/C9H10BrN3O2/c10-9-3-7(11-4-6-1-2-6)8(5-12-9)13(14)15/h3,5-6H,1-2,4H2,(H,11,12) |

Clave InChI |

PYBFTFFNQKBZAV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CNC2=CC(=NC=C2[N+](=O)[O-])Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the nitro group and the cyclopropylmethylamine moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 serves as an excellent leaving group, allowing substitution with nucleophiles under mild conditions. The nitro group at position 5 activates the pyridine ring toward SNAr by electron withdrawal.

Key Reactions:

-

Alkoxy Substitution :

Methanol or ethanol in the presence of NaH replaces bromine with alkoxy groups, forming 2-alkoxy derivatives.

Mechanistic Insights:

The nitro group stabilizes the Meisenheimer intermediate via resonance, while the cyclopropylmethyl group minimally impacts electronic effects but may influence steric accessibility .

Reduction Reactions

The nitro group at position 5 is reducible to an amine under various conditions, significantly altering the compound’s electronic and biological properties.

Key Methods:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

Reaction with aryl/alkyl boronic acids in the presence of Pd catalysts (e.g., Pd-PEPPSI-IPentCl) forms biaryl or alkyl-pyridine hybrids .

textExample: Catalyst: Pd-PEPPSI-IHeptCl (1 mol%) Reagents: 2-Propylzinc bromide, toluene, 0°C → RT Product: 2-Propyl-N-(cyclopropylmethyl)-5-nitropyridin-4-amine[2]

Buchwald-Hartwig Amination:

Coupling with aryl halides introduces aryl groups at position 2, though competing SNAr may occur .

Vicarious Nucleophilic Substitution (VNS)

The nitro group facilitates VNS, where nucleophiles substitute hydrogen atoms β to the nitro group, followed by β-elimination .

Reaction with Cyanide:

In the presence of KCN and a base (e.g., NaH), the nitro group directs nucleophilic attack to position 6, forming 6-cyano derivatives .

textConditions: KCN, DMF, 80°C, 6 hours Product: 6-Cyano-N-(cyclopropylmethyl)-5-nitropyridin-4-amine[3]

Mechanism:

-

Nucleophilic attack at position 6 forms a σ-complex.

-

Base-induced β-elimination of HBr yields the substituted product .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes electrophilic substitution at position 3, though reactivity is limited compared to benzene derivatives.

Nitration:

Further nitration (HNO₃/H₂SO₄) introduces a second nitro group at position 3, forming 2-bromo-3,5-dinitro derivatives.

Cyclopropane Ring-Opening Reactions

The cyclopropylmethyl group may undergo ring-opening under strong acidic or oxidative conditions, though this is less common.

Acid-Mediated Ring Opening:

In H₂SO₄, the cyclopropane ring opens to form a carbocation, which can trap nucleophiles (e.g., water).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting various diseases. Its structural features allow for interactions with biological targets, making it an attractive candidate for drug design.

- Anticancer Activity : Research has indicated that compounds with similar structural motifs can exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The presence of the nitro group may enhance the compound's ability to participate in electron transfer processes, which is crucial for its biological activity .

- Antimicrobial Properties : Some studies suggest that pyridine derivatives can possess antimicrobial activity. The introduction of halogen atoms, such as bromine, often increases the lipophilicity of the compound, potentially improving its membrane permeability and effectiveness against bacterial strains .

Synthetic Chemistry

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine serves as an important intermediate in synthetic pathways for creating more complex molecules.

- Building Block for Drug Synthesis : The compound can be utilized to synthesize various piperazine-containing drugs through nucleophilic substitutions and coupling reactions. This is particularly relevant in the pharmaceutical industry where diverse drug candidates are synthesized from simpler precursors .

- Functionalization Reactions : Its reactive bromine atom allows for further functionalization, enabling the introduction of various functional groups that can tailor the compound's properties for specific applications. For example, reactions with nucleophiles can lead to the formation of amines or ethers, expanding its utility in organic synthesis .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0)

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 1033202-35-5)

- Structure : Nitro group at the 3-position and a 4-methoxybenzyl substituent.

3-Bromo-2-chloro-5-nitropyridine (CAS 5470-17-7)

- Structure : Chloro substituent at the 2-position and nitro at the 5-position.

- Key Differences : The chloro group increases electrophilicity at the 2-position, favoring nucleophilic aromatic substitution (SNAr) reactions .

Pyrimidine-Based Analogues

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8)

- Structure : Pyrimidine core with bromo, chloro, and cyclopentylamine groups.

- Key Differences : The pyrimidine ring (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen) alters aromaticity and hydrogen-bonding capacity. Cyclopentyl vs. cyclopropylmethyl substituents impact steric bulk and solubility .

5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

- Structure : Pyridin-4-ylmethyl substituent instead of cyclopropylmethyl.

Substituent Effects on Physicochemical Properties

| Compound | Substituent | LogP* (Predicted) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Cyclopropylmethyl | ~1.8 | 288.10 | High lipophilicity, moderate steric hindrance |

| 2-Bromo-5-nitropyridin-4-amine | H | ~0.9 | 218.01 | Lower solubility in nonpolar solvents |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Cyclopentyl | ~2.3 | 276.56 | Increased steric bulk, higher melting point |

| 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine | 4-Methoxybenzyl | ~2.5 | 338.16 | Enhanced aromatic interactions |

Actividad Biológica

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is a compound of interest due to its unique structural features, which potentially confer significant biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is . The presence of a bromine atom and a nitro group on the pyridine ring, along with the cyclopropylmethyl substituent, suggests a complex interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 288.12 g/mol |

| Melting Point | 139-141 °C |

| Solubility | Soluble in DMSO |

| Log P (octanol/water) | 2.1 |

The biological activity of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is believed to stem from its ability to interact with various molecular targets. Similar compounds have demonstrated the following mechanisms:

- Receptor Binding : The cyclopropylmethyl moiety can enhance binding affinity to specific receptors, potentially leading to increased biological effects.

- Enzyme Inhibition : The nitro group may participate in redox reactions, influencing enzyme activity and signaling pathways.

- Radical Reactions : Related compounds have been shown to undergo free radical reactions that facilitate interactions with cellular components.

Biological Activities

Research indicates that compounds similar to 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine exhibit a range of biological activities:

- Anticancer Activity : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : Some derivatives have shown promise as antimicrobial agents against various pathogens, suggesting potential applications in infectious disease treatment .

- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

- Anticancer Activity : A study on related nitro-pyridine derivatives found that they could significantly reduce tumor growth in mouse models of breast cancer. The mechanism involved the induction of apoptosis and inhibition of angiogenesis .

- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Comparative Analysis

To better understand the unique properties of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine, it is useful to compare it with similar compounds.

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine | Moderate | Moderate | Receptor binding, enzyme inhibition |

| N-(cyclopropylmethyl)-3-nitropyridin-2-amine | High | Low | Enzyme inhibition |

| 4-Amino-2-bromo-5-nitropyridine | High | High | Radical reactions |

Q & A

Q. What are the established synthetic routes for 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine?

The compound is synthesized via nucleophilic substitution or Buchwald-Hartwig amination. A typical route involves reacting 2-bromo-5-nitropyridine (CAS 4487-59-6) with cyclopropylmethylamine. Key steps include:

- Bromonitropyridine precursor : 2-Bromo-5-nitropyridine is commercially available and serves as a reactive electrophile due to the electron-withdrawing nitro group at position 5 .

- Cyclopropylmethylamine coupling : Cyclopropylmethyl bromide (CAS 7051-34-5) is a common starting material for generating the cyclopropylmethylamine nucleophile via Gabriel synthesis or other amine-generation methods .

- Reaction optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction efficiency.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and nitro/bromo substituents.

- Mass spectrometry (HRMS) : Validates molecular weight (CHBrNO, expected m/z ~294.99).

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, especially to resolve steric effects from the cyclopropyl group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing. Methodological approaches include:

- Variable-temperature NMR : Identify rotational barriers in the cyclopropylmethyl group by observing signal splitting at low temperatures.

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate conformers.

- Twinned crystal analysis : Use SHELXD or SHELXE to refine structures from twinned crystals, which are common in rigid nitroaromatic systems .

Q. What strategies optimize the regioselective functionalization of the pyridine ring?

The nitro group at position 5 directs electrophilic substitution to position 4. To modify reactivity:

- Metal-mediated cross-coupling : Suzuki-Miyaura coupling at the bromo position (C2) requires Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids.

- Nitro group reduction : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., diazotization).

- Protecting group strategies : Temporarily protect the cyclopropylmethylamine with Boc groups to prevent side reactions during ring functionalization .

Q. How does the cyclopropylmethyl group influence the compound’s conformational stability?

The cyclopropyl ring imposes torsional strain, affecting molecular geometry:

- X-ray analysis : Crystal structures of analogs (e.g., N-(cyclopropylmethyl)benzamides) show dihedral angles of ~85–90° between the cyclopropane and aromatic rings, creating a sterically hindered environment .

- Dynamic NMR : Detect restricted rotation of the cyclopropylmethyl group via coalescence temperature experiments.

- Computational modeling : Use Molecular Mechanics (MMFF) or DFT to predict preferred conformers and steric clashes .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

Variations in melting points (e.g., 137–141°C vs. 160–164°C) may stem from:

- Polymorphism : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. DCM) and analyze using PXRD.

- Purity assessment : Validate purity via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.

- Thermal analysis : Differential Scanning Calorimetry (DSC) detects phase transitions and decomposition events .

Q. Why do computational models and experimental LogP values diverge?

The nitro and cyclopropyl groups create polarity-steric mismatches. Mitigation strategies:

- QSAR validation : Compare computed LogP (e.g., ChemAxon) with experimental shake-flask or HPLC-derived values.

- Fragment contribution methods : Apply Moriguchi or Hansch-Leo models to account for cyclopropane’s unique hydrophobicity .

Methodological Recommendations

Q. What crystallization conditions yield high-quality crystals for X-ray analysis?

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Replace bromo with chloro or iodo to study halogen effects.

- Substituent variation : Introduce electron-donating groups (e.g., -OMe) at position 4 to modulate electronic properties.

- Biological assays : Test analogs against kinase targets (e.g., JAK2) given the pyridine scaffold’s prevalence in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.